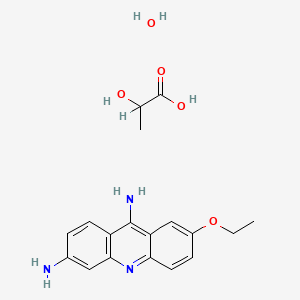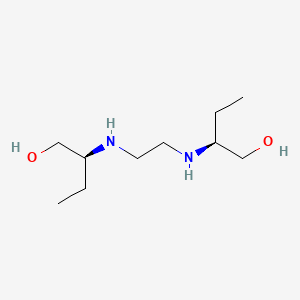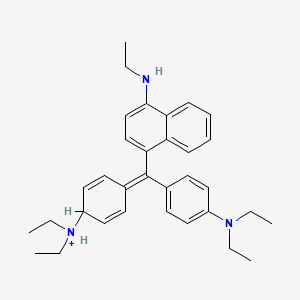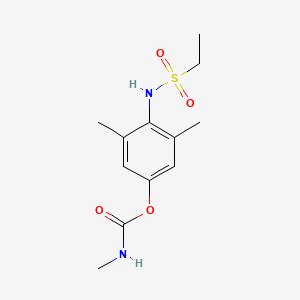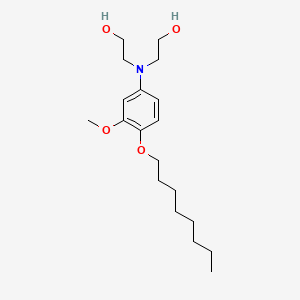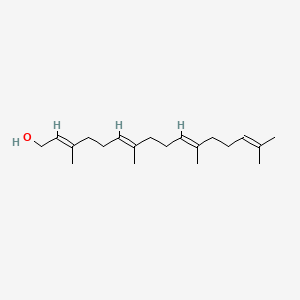
Geranilgeraniol
Descripción general
Descripción
El geranilgeraniol es un alcohol diterpenoide con la fórmula química C20H34O. El this compound se sintetiza endógenamente en el cuerpo humano a través de la vía del mevalonato y también se encuentra de forma natural en ciertos alimentos como el lino, el girasol y los aceites de oliva .
Aplicaciones Científicas De Investigación
El geranilgeraniol tiene una amplia gama de aplicaciones de investigación científica. Es crucial en la biosíntesis de menaquinona-4 y coenzima Q10 y se ha demostrado que beneficia la salud ósea y muscular . También tiene actividades de reducción del dolor y la inflamación . En el campo de la medicina, el this compound se ha investigado como agente para tratar el dolor muscular inducido por estatinas y la fatiga muscular . También tiene actividades antiinflamatorias, antitumorígenas y neuroprotectoras .
Mecanismo De Acción
El geranilgeraniol ejerce sus efectos a través de la vía del mevalonato, que es la misma vía bioquímica por la que se sintetizan el colesterol, el hemo A, el dolicol y la ubiquinona (coenzima Q10) . Regula la vía de la esteroidogénesis en células tumorales I-10 derivadas de los testículos activando la adenilato ciclasa a través de la señalización cAMP/PKA, lo que aumenta los niveles de testosterona y progesterona . También previene la inhibición de la formación de osteoclastos, la resorción ósea y la activación de la cinasa in vitro .
Análisis Bioquímico
Biochemical Properties
Geranylgeraniol is involved in several biochemical reactions, primarily through its role in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions. Geranylgeraniol interacts with enzymes such as geranylgeranyl diphosphate synthase, which catalyzes the formation of geranylgeranyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate . Additionally, geranylgeraniol is involved in the prenylation of proteins, a post-translational modification that attaches lipid groups to proteins, thereby influencing their localization and function within the cell .
Cellular Effects
Geranylgeraniol has significant effects on various cell types and cellular processes. It has been shown to enhance testosterone production in testis-derived I-10 tumor cells by activating adenylate cyclase via the cyclic adenosine monophosphate/protein kinase A signaling pathway . This activation leads to increased levels of testosterone and its precursor, progesterone . Geranylgeraniol also influences cell viability, proliferation, migration, and apoptosis in primary human alveolar osteoblasts . It has been found to ameliorate the cytotoxic effects of zoledronic acid on these cells, suggesting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, geranylgeraniol exerts its effects through various mechanisms. It activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels and subsequent activation of protein kinase A . This signaling cascade enhances the expression of steroidogenic acute regulatory protein, which is involved in the transport of cholesterol to the inner mitochondrial membrane, a crucial step in steroidogenesis . Additionally, geranylgeraniol has been shown to inhibit the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in the mevalonate pathway, thereby regulating cholesterol synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of geranylgeraniol have been observed to change over time. Studies have shown that geranylgeraniol can prevent statin-induced skeletal muscle fatigue in rodents without causing adverse changes in cardiovascular function . The stability and degradation of geranylgeraniol in vitro and in vivo have been investigated, revealing that it maintains its efficacy over extended periods . Long-term studies have demonstrated its potential benefits in managing statin-associated muscle symptoms and improving muscle performance .
Dosage Effects in Animal Models
The effects of geranylgeraniol vary with different dosages in animal models. In rodents, geranylgeraniol has been shown to prevent statin-induced muscle fatigue at specific dosages without causing adverse effects on cardiac or vascular smooth muscle performance . Higher doses of geranylgeraniol have been associated with increased muscle performance and reduced muscle fatigue . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.
Metabolic Pathways
Geranylgeraniol is involved in the mevalonate pathway, a crucial metabolic pathway responsible for the synthesis of isoprenoids, including cholesterol, heme A, dolichol, and ubiquinone . It interacts with enzymes such as geranylgeranyl diphosphate synthase and geranylgeranyl reductase, which play essential roles in the biosynthesis of various isoprenoid-based compounds . Geranylgeraniol also regulates the steroidogenesis pathway in testis-derived cells, enhancing the production of testosterone and progesterone .
Transport and Distribution
Geranylgeraniol is transported and distributed within cells and tissues through various mechanisms. It is converted to geranylgeranyl pyrophosphate, which is then utilized in the prenylation of proteins . This process involves the attachment of geranylgeranyl groups to specific proteins, influencing their localization and function within the cell . Geranylgeraniol also interacts with transporters and binding proteins that facilitate its distribution within different cellular compartments .
Subcellular Localization
Geranylgeraniol is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and chloroplasts . The subcellular localization of geranylgeraniol is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its activity and function, as it allows geranylgeraniol to participate in various biochemical processes within specific organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El geranilgeraniol se puede sintetizar a través de varios procesos químicos. Un método implica la oxidación selectiva del (E)-metil de acetato de geranilo por dióxido de selenio-peróxido de hidrógeno tert-butílico en diclorometano para obtener óxido mixto. Esto va seguido de una reducción utilizando borohidruro de sodio en etanol para obtener 8-geranil hidroxiacetato. La reacción con tribromuro de fósforo en éter anhidro en presencia de piridina produce trans-8-geranil bromoacetato. Finalmente, la condensación con sulfona de geranilo en N,N-dimetilmetilamina en presencia de potasio tert-butílico produce 9-sulfogeranil geraniol, que luego se reduce con litio en metilamina .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales como la planta de achiote sudamericana, Bixa orellana. Las semillas de esta planta contienen aproximadamente el 1% de this compound . Otro método implica el uso de soporte de columna en bentonita después de la modificación con sodio .
Análisis De Reacciones Químicas
Tipos de reacciones: El geranilgeraniol se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Es un intermedio importante en la biosíntesis de otros diterpenos y vitaminas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen dióxido de selenio, peróxido de hidrógeno tert-butílico, borohidruro de sodio, tribromuro de fósforo y litio .
Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen 8-geranil hidroxiacetato, trans-8-geranil bromoacetato y 9-sulfogeranil geraniol .
Comparación Con Compuestos Similares
El geranilgeraniol es similar a otros isoprenoides como el farnesol y el geraniol. es único en su capacidad para aumentar la producción de testosterona y su papel en la biosíntesis de las vitaminas E y K . Otros compuestos similares incluyen pirofosfato de geranilgeranilo y pirofosfato de farnesilo .
Lista de compuestos similares:- Farnesol
- Geraniol
- Pirofosfato de geranilgeranilo
- Pirofosfato de farnesilo
El this compound destaca por sus diversas aplicaciones en medicina, su papel en la vía del mevalonato y sus propiedades químicas únicas.
Propiedades
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-QIRCYJPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345665 | |
| Record name | Geranylgeraniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24034-73-9, 7614-21-3 | |
| Record name | Geranylgeraniol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranylgeraniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranylgeraniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl geraniol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYLGERANIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)


![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)


